N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide is an organic compound with a molecular formula of C14H12ClNOS It is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide typically involves the reaction of 4-chloroaniline with 2-(methylsulfanyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent like acetonitrile.
Reduction: Iron powder, hydrochloric acid; conditionsreflux, solvent like ethanol.
Substitution: Amines, thiols; conditionselevated temperature, solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-chlorophenyl)-4-(methylsulfonyl)benzamide
- N-(4-chlorophenyl)-2-(methylsulfonyl)benzamide
Uniqueness
N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical reactions, such as oxidation to sulfoxides or sulfones, which may not be possible with similar compounds lacking this functional group. Additionally, the compound’s potential therapeutic applications and its ability to interact with specific molecular targets make it a valuable subject of research.
Biological Activity
N-(4-chlorophenyl)-2-(methylsulfanyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound this compound belongs to the class of benzamides, characterized by the presence of a chlorophenyl group and a methylsulfanyl substituent. This structural configuration is significant for its interaction with biological targets.
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of antiviral and anticancer research. Below are the key findings regarding its biological effects:
-
Antiviral Activity :
- The compound has been identified as a potential lead in the development of antiviral agents, specifically targeting the hepatitis B virus (HBV). Its mechanism involves modulating pathways related to viral replication and immune response through interactions with specific enzymes like APOBEC3G.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, including cervical and bladder cancer cells. The presence of electron-withdrawing groups in its structure enhances its cytotoxic potency. For instance, compounds with similar structures showed IC50 values ranging from 2.38 µM to 3.77 µM against cancer cell lines, indicating significant growth inhibitory properties compared to standard treatments like cisplatin .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Interaction : The compound interacts with enzymes involved in viral defense mechanisms and cancer cell metabolism, leading to modulation of cellular pathways.
- Receptor Modulation : It has been studied for its role as an allosteric modulator of receptors such as MrgX1, which is implicated in chronic pain pathways .
Case Studies
-
Antiviral Efficacy :
- A study highlighted the compound's ability to inhibit HBV replication through enzyme modulation, suggesting its potential as an antiviral treatment.
- Cytotoxicity Assessment :
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHUORDHZSLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.